N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide
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Overview
Description
N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.
Scientific Research Applications
Synthesis and Anti-allergic Activity
A study by Mack et al. (1987) explored the synthesis and anti-allergic activity of novel derivatives including N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. These derivatives, obtained through a novel rearrangement process, demonstrated potent antiallergic properties in tests involving serotonin, histamine, and bradykinin in rats (Mack, Georgiev, Decory, & Radov, 1987).
Anticancer Evaluation
Ravichandiran et al. (2019) conducted a study on the synthesis, structural characterization, and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives, including a compound structurally related to the one . These compounds showed significant cytotoxic activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Ravichandiran et al., 2019).
Development of Novel Antiallergic Agents
A 1987 study by Georgiev et al. described the synthesis of a series of compounds including N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. The compounds showed promising antiallergic activity, positioning them as potential novel antiallergic agents (Georgiev, Mack, Walter, Radov, & Baer, 1987).
5-Lipoxygenase Inhibitory Activities
Ohemeng et al. (1994) synthesized a series of benzofuran hydroxyamic acids, including compounds structurally similar to N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. These compounds were evaluated for their inhibitory activities against 5-lipoxygenase, an enzyme involved in inflammatory processes, indicating their potential as anti-inflammatory agents (Ohemeng et al., 1994).
Bio-imaging Applications
A 2020 study by Ravichandiran et al. developed a phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group for the detection of Cd2+ and CN− ions. This sensor, similar in structure to the compound , showed potential applications in bio-imaging for live cells and zebrafish larvae (Ravichandiran et al., 2020).
properties
Molecular Formula |
C21H23N3O5S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2,5-diethoxy-4-(furan-2-ylmethylcarbamothioylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H23N3O5S/c1-3-26-18-12-16(24-21(30)22-13-14-7-5-9-28-14)19(27-4-2)11-15(18)23-20(25)17-8-6-10-29-17/h5-12H,3-4,13H2,1-2H3,(H,23,25)(H2,22,24,30) |
InChI Key |
ODUFWGFYXBTOHL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=S)NCC3=CC=CO3 |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=S)NCC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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